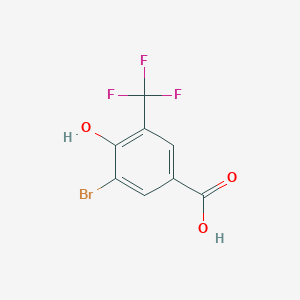
tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a propyl chain, which is further linked to a carbamate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate can be achieved through various methods. One common approach involves the reaction of tert-butyl carbamate with 2-hydroxy-3-methoxypropylamine under mild conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Another method involves the use of di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine in acetonitrile, followed by purification through flash chromatography .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is used as a protecting group for amines in peptide synthesis. It can be installed and removed under mild conditions, making it valuable in organic synthesis .
Biology: In biological research, this compound is used in the preparation of isobaric mix solutions for post-column infusion experiments during single-stage orbitrap mass spectrometric analysis .
Medicine: The compound is used in the synthesis of N-Boc-protected anilines, which are intermediates in the production of pharmaceuticals .
Industry: In the industrial sector, tert-butyl carbamates are used in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Mécanisme D'action
The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be cleaved under acidic conditions, releasing the free amine. This process is facilitated by the presence of the tert-butyl group, which stabilizes the intermediate formed during the cleavage reaction .
Comparaison Avec Des Composés Similaires
- tert-Butyl carbamate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl methoxy(2-propynyl)carbamate
Comparison: tert-Butyl (2-hydroxy-3-methoxypropyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the propyl chain. This structural feature imparts distinct reactivity and makes it suitable for specific applications in organic synthesis and mass spectrometry .
Propriétés
Formule moléculaire |
C9H19NO4 |
|---|---|
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-3-methoxypropyl)carbamate |
InChI |
InChI=1S/C9H19NO4/c1-9(2,3)14-8(12)10-5-7(11)6-13-4/h7,11H,5-6H2,1-4H3,(H,10,12) |
Clé InChI |
WRKMUZYLLUPEPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6R,7R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazole-6,7-diol](/img/structure/B12864809.png)
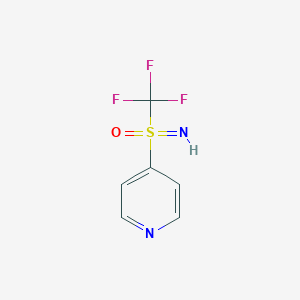
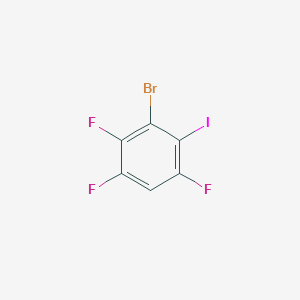

![1-(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864816.png)
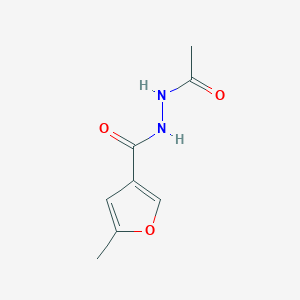
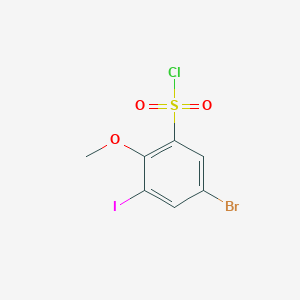
![[2-(2-Cyanoacetylamino)-2-methylpropyl]-carbamic acid t-butyl ester](/img/structure/B12864834.png)



![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![1-(4-Hydroxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12864871.png)
